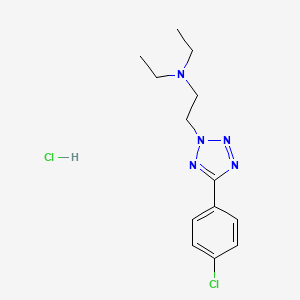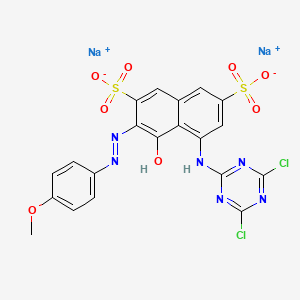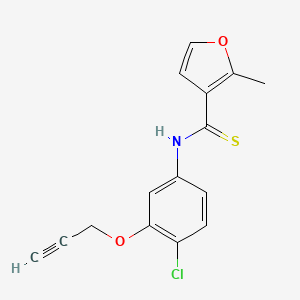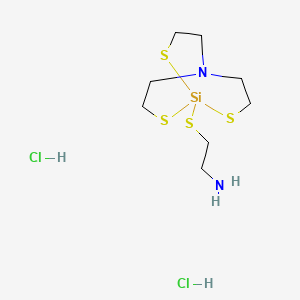
Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(333)undec-1-ylthio)-, dihydrochloride is a complex organic compound with the molecular formula C8H20Cl2N2S4Si It is known for its unique structure, which includes a silabicyclo framework and multiple sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride typically involves multiple steps, starting with the formation of the silabicyclo framework. This is followed by the introduction of sulfur atoms and the ethanamine group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of industrial reactors, precise temperature control, and continuous monitoring of the reaction process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or to alter the oxidation state of sulfur.
Substitution: The ethanamine group can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, monohydrochloride
- Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, trihydrochloride
Uniqueness
Ethanamine, 2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)-, dihydrochloride is unique due to its specific combination of a silabicyclo framework and multiple sulfur atoms. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
136884-65-6 |
|---|---|
Molekularformel |
C8H20Cl2N2S4Si |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
2-(2,8,9-trithia-5-aza-1-silabicyclo[3.3.3]undecan-1-ylsulfanyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2S4Si.2ClH/c9-1-5-11-15-12-6-2-10(3-7-13-15)4-8-14-15;;/h1-9H2;2*1H |
InChI-Schlüssel |
LMWZPZHVHDJBMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS[Si]2(SCCN1CCS2)SCCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



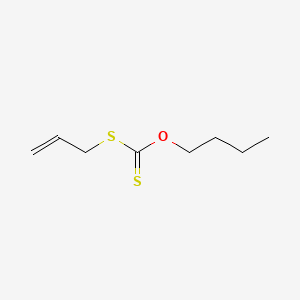
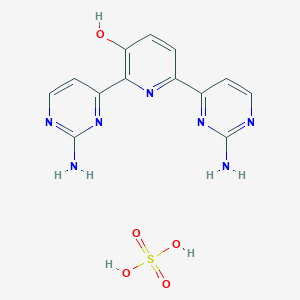
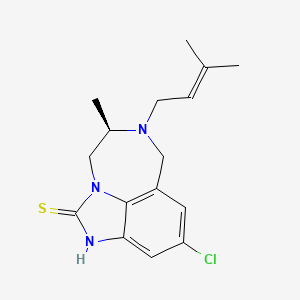
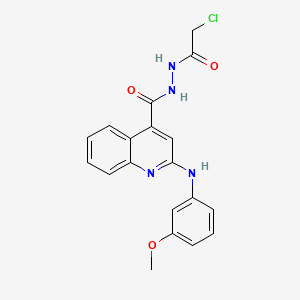
![1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737911.png)

![(1R,9S)-13-thia-10,15-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,14-tetraene](/img/structure/B12737931.png)
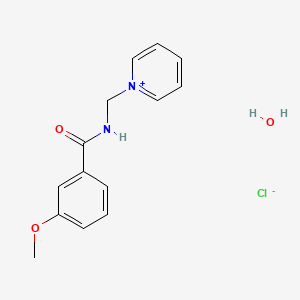
![[(3aS,8bR)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12737951.png)

